N-oxyde de néfopam

Vue d'ensemble

Description

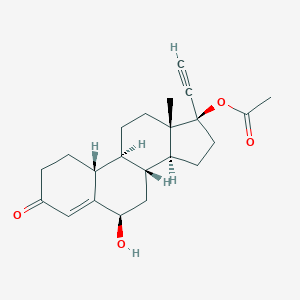

Nefopam N-Oxide is a metabolite of Nefopam, a non-opioid, non-steroidal, centrally acting analgesic. Nefopam is known for its potent inhibition of serotonin and norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels . Nefopam N-Oxide, along with N-desmethylnefopam, is one of the primary metabolites formed during the hepatic biotransformation of Nefopam .

Applications De Recherche Scientifique

Nefopam N-Oxide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways and pharmacokinetics of Nefopam in human plasma and urine . The compound is also utilized in electrochemical studies to understand the reduction mechanisms of alkaloid N-Oxides . Additionally, Nefopam N-Oxide’s role in modulating neurotransmitter reuptake makes it a valuable compound for research in neuropharmacology and pain management .

Mécanisme D'action

Target of Action

Nefopam N-Oxide, a metabolite of Nefopam, is thought to act on multiple targets. The primary targets include serotonin, norepinephrine, and dopamine reuptake sites . These neurotransmitters play a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

Nefopam N-Oxide inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission and results in analgesic effects . Additionally, Nefopam N-Oxide modulates voltage-sensitive calcium and sodium channels .

Biochemical Pathways

The biochemical pathways affected by Nefopam N-Oxide involve the serotonin, norepinephrine, and dopamine neurotransmitter systems . By inhibiting the reuptake of these neurotransmitters, Nefopam N-Oxide enhances their signaling pathways, leading to increased pain threshold .

Pharmacokinetics

Nefopam N-Oxide exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral administration, it is rapidly formed and appears in the plasma, peaking earlier than the parent compound, Nefopam . This suggests presystemic formation in the gastrointestinal tract . The compound is extensively metabolized in the liver . The major route of elimination is renal, with a small part excreted in the feces .

Result of Action

The result of Nefopam N-Oxide’s action is the relief of moderate to severe pain . By enhancing the neurotransmission of serotonin, norepinephrine, and dopamine, it increases the pain threshold, thereby reducing the perception of pain .

Action Environment

The action of Nefopam N-Oxide can be influenced by various environmental factors. For instance, the presystemic formation of Nefopam N-Oxide in the gastrointestinal tract suggests that factors affecting gastrointestinal function, such as pH and gut flora, could potentially influence its action . Furthermore, individual variability in liver metabolism and renal function can also impact the efficacy and stability of Nefopam N-Oxide .

Analyse Biochimique

Biochemical Properties

Nefopam N-Oxide is formed as a result of the metabolism of Nefopam It is believed to be involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

It is known that Nefopam, the parent compound, has a resurgence in its use for postoperative pain and neuropathic pain . It is plausible that Nefopam N-Oxide may share similar cellular effects, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that Nefopam N-Oxide appears rapidly in plasma, characterized by concentrations that peak earlier than the parent compound, Nefopam .

Dosage Effects in Animal Models

The effects of Nefopam N-Oxide at different dosages in animal models are not well studied. It is known that Nefopam, the parent compound, has been used in various animal models to study its analgesic effects .

Metabolic Pathways

Nefopam N-Oxide is a metabolite of Nefopam, formed through hepatic biotransformation

Transport and Distribution

It is known that Nefopam, the parent compound, undergoes extensive hepatic biotransformation to form Nefopam N-Oxide .

Méthodes De Préparation

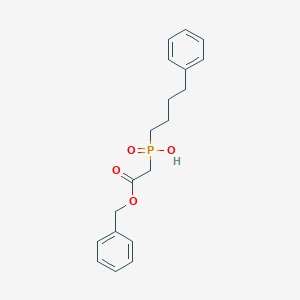

Synthetic Routes and Reaction Conditions: Nefopam N-Oxide can be synthesized by the oxidation of Nefopam using oxidizing agents such as perbenzoic acid, peroxyacetic acid, or similar organic per-acids in an organic solvent . The reaction typically involves the tertiary amine group of Nefopam reacting with the oxidizing agent to form the N-Oxide derivative.

Industrial Production Methods: While specific industrial production methods for Nefopam N-Oxide are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Nefopam N-Oxide primarily undergoes reduction reactions. The reduction of Nefopam N-Oxide can be achieved using electrochemical methods, where it is reduced at electrodes such as dropping mercury electrodes or silver solid amalgam electrodes . The reduction process involves two one-electron stages, each accompanied by one proton transfer .

Common Reagents and Conditions:

Oxidation: Perbenzoic acid, peroxyacetic acid, organic solvents.

Reduction: Electrochemical reduction using mercury-based or silver solid amalgam electrodes.

Major Products Formed: The major product formed from the reduction of Nefopam N-Oxide is the original Nefopam molecule .

Comparaison Avec Des Composés Similaires

N-desmethylnefopam: Another primary metabolite of Nefopam, formed through demethylation.

Atropine N-Oxide: An N-Oxide derivative of Atropine, used in similar electrochemical studies.

Nicotine N-Oxide: An N-Oxide derivative of Nicotine, also studied for its reduction mechanisms.

Uniqueness: Nefopam N-Oxide is unique due to its specific formation from Nefopam and its role in the pharmacokinetics and metabolism of Nefopam. Unlike other N-Oxide derivatives, Nefopam N-Oxide is specifically associated with the analgesic properties of Nefopam and its modulation of neurotransmitter reuptake .

Propriétés

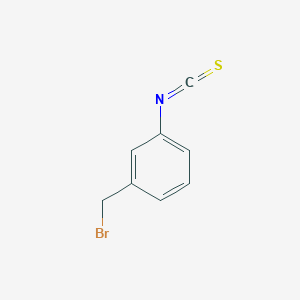

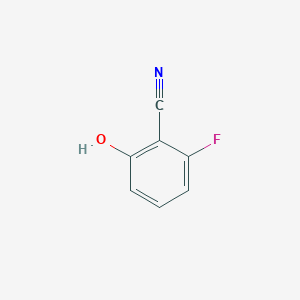

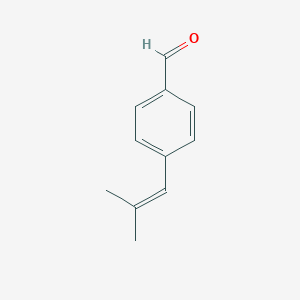

IUPAC Name |

5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSMCNCNFMWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440085 | |

| Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66091-32-5 | |

| Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Nefopam metabolized in the human body and what is the significance of Nefopam N-oxide in this process?

A1: Nefopam undergoes extensive metabolism in the body, with less than 5% of the administered dose excreted unchanged in urine []. One of the primary metabolic pathways involves N-oxidation, resulting in the formation of Nefopam N-oxide. This metabolite, along with desmethylnefopam and desmethylnefopam glucuronide conjugate, constitute the majority of the excreted dose []. While the specific pharmacological activity of Nefopam N-oxide isn't discussed in the provided research, its presence in urine highlights its importance in understanding the overall pharmacokinetic profile of Nefopam.

Q2: The research mentions potential cross-reactivity of Nefopam and its metabolites with benzodiazepine immunoassays. Could Nefopam N-oxide contribute to this phenomenon?

A2: While the study directly investigated the cross-reactivity of Nefopam, it acknowledges the potential role of its metabolites, including Nefopam N-oxide, in contributing to the observed interference with benzodiazepine immunoassays []. The study postulates that the combined presence of multiple metabolites in urine, rather than Nefopam alone, likely leads to the enhanced cross-reactivity []. Further research specifically investigating the individual cross-reactivity profiles of Nefopam metabolites, including Nefopam N-oxide, is needed to confirm this hypothesis.

Q3: The provided research uses a "Simultaneous Mixed-Effects Pharmacokinetic Model" to study Nefopam and its metabolites. Can you elaborate on the significance of this model in understanding the role of Nefopam N-oxide?

A3: A simultaneous mixed-effects pharmacokinetic model allows researchers to study the concentration-time profiles of a parent drug and its metabolites within the body [, ]. This approach is particularly useful when metabolites, like Nefopam N-oxide, may contribute to the overall pharmacological or toxicological effects of the parent drug. By incorporating data on Nefopam N-oxide concentrations in plasma and urine, the model can provide valuable insights into its formation rate, elimination pathways, and potential contribution to the overall pharmacokinetic profile of Nefopam. This information is crucial for optimizing dosing regimens and understanding potential drug-drug interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.